1-(3-Ethoxypyridin-2-yl)piperazine

Descripción

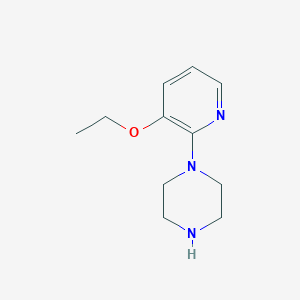

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-ethoxypyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-15-10-4-3-5-13-11(10)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRKNHZDRFYWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443062 | |

| Record name | 1-(3-ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184575-15-3 | |

| Record name | 1-(3-ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Ethoxypyridin 2 Yl Piperazine and Analogues

Classical Synthetic Routes to Substituted Piperazines and Pyridines

Classical synthetic methods remain fundamental in the construction of the core structures of 1-(3-ethoxypyridin-2-yl)piperazine. These routes typically involve well-established reactions such as N-alkylation, N-arylation, nucleophilic substitution, and reductive amination.

N-Alkylation and N-Arylation Reactions on the Piperazine (B1678402) Core

The direct functionalization of the piperazine ring is a common strategy. N-alkylation and N-arylation reactions allow for the introduction of the substituted pyridine (B92270) moiety onto a piperazine scaffold.

N-arylation of piperazine with a suitable 2-halopyridine derivative is a primary approach. For instance, the reaction of piperazine with a 2-halo-3-ethoxypyridine would directly yield the target compound. The reactivity of the halogen in this SNAr (Nucleophilic Aromatic Substitution) reaction is crucial, with reactivity generally following the trend I > Br > Cl > F. researchgate.net However, the presence of an electron-withdrawing group on the pyridine ring can significantly enhance the rate of substitution. researchgate.net

A related approach involves the alkylation of a pre-formed piperazine derivative. For example, piperazine can be first mono-protected (e.g., with a Boc group), then arylated with a 2-halo-3-ethoxypyridine, followed by deprotection to yield the desired product. This method offers better control over the selectivity of the reaction, preventing di-substitution.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone in the synthesis of pyridinylpiperazines. The most direct route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine with piperazine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. chemrxiv.org

A key precursor for this reaction is a 2-halo-3-ethoxypyridine. The synthesis of such precursors can be achieved through several methods. For example, 2-bromo-3-methoxypyridine (B21398) has been synthesized from 2-bromo-3-pyridinol by etherification with methyl iodide in the presence of a base like potassium hydroxide. rsc.org A similar Williamson ether synthesis using ethyl iodide or another ethylating agent would provide the corresponding 2-bromo-3-ethoxypyridine. The synthesis of 2-chloro-3-hydroxypyridine (B146414) is also well-documented and can serve as a starting point. baranlab.org

The reaction of a 2-halo-3-ethoxypyridine with an excess of piperazine, often heated in a suitable solvent, would lead to the formation of this compound. A study on the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711), a close analog, demonstrated the successful nucleophilic substitution of 2-chloro-3-nitropyridine (B167233) with piperazine in refluxing acetonitrile (B52724), affording the product in a 65% yield. researchgate.net The electron-withdrawing nitro group in this case facilitates the reaction. While the ethoxy group is electron-donating, the inherent electrophilicity of the 2-position of the pyridine ring still allows for this transformation, although potentially requiring more forcing conditions.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux, 12 h | 1-(3-Nitropyridin-2-yl)piperazine | 65% | researchgate.net |

| 2-Iodopyridine | Sodium phenoxide | HMPA, ~100°C, microwave | 2-Phenoxypyridine | 84% | researchgate.net |

| 2-Bromopyridine | Benzyl alcohol | NMP, ~100°C, microwave | 2-Benzyloxypyridine | 81% | researchgate.net |

Reductive Amination Approaches

Reductive amination provides an alternative route to form the C-N bond between the piperazine and a suitable pyridine precursor. This method typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

While not a direct route to this compound from simple starting materials, reductive amination can be employed in multi-step syntheses. For instance, a suitably functionalized pyridine aldehyde could be reacted with a mono-protected piperazine under reductive amination conditions to form the desired pyridinylpiperazine linkage.

Modern and Advanced Synthetic Strategies

More contemporary synthetic methods offer increased efficiency, milder reaction conditions, and broader substrate scope. These include transition metal-catalyzed cross-coupling reactions and various cycloaddition and cyclocondensation processes.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig, Ullmann–Goldberg)

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, providing powerful tools for the synthesis of aryl amines.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an aryl halide or triflate and an amine in the presence of a strong base and a phosphine (B1218219) ligand. rsc.org This method is highly versatile and tolerates a wide range of functional groups. The synthesis of this compound could be achieved by coupling a 2-bromo- or 2-chloro-3-ethoxypyridine (B1610713) with piperazine (or a mono-protected derivative) using a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ and a suitable ligand like BINAP or XPhos. rsc.org The reaction conditions, including the choice of ligand, base (e.g., NaOt-Bu, Cs₂CO₃), and solvent, are critical for achieving high yields. acs.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield | Reference |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/BINAP | NaOtBu | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | rsc.org |

| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Various amines | Pd(dba)₂/SPhos | NaOtBu | Aminated products | - | chemrxiv.org |

The Ullmann-Goldberg reaction is a copper-catalyzed C-N bond formation reaction, typically requiring higher temperatures than the Buchwald-Hartwig amination. It involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. While historically requiring harsh conditions, modern modifications have been developed that proceed under milder conditions. This reaction provides an alternative to palladium-catalyzed methods for the synthesis of N-arylpiperazines.

Cycloaddition and Cyclocondensation Processes

Cycloaddition and cyclocondensation reactions offer elegant and often atom-economical routes to the heterocyclic cores of the target molecule.

Cycloaddition reactions , such as the Diels-Alder reaction, can be employed to construct the pyridine ring. acsgcipr.org An inverse-electron-demand aza-Diels-Alder reaction between a 1,2,4-triazine (B1199460) and an alkyne or enamine can lead to the formation of a substituted pyridine after extrusion of a small molecule like nitrogen. researchgate.netacsgcipr.org By choosing appropriately substituted triazine and dienophile precursors, one could potentially construct the 3-ethoxypyridine (B173621) moiety. For example, a reaction between a triazine and an ethoxy-substituted alkyne could be envisioned.

Cyclocondensation reactions are primarily used for the formation of the piperazine ring. A common method involves the reaction of a 1,2-diamine with a 1,2-dihalide. For instance, the reaction of ethylenediamine (B42938) with 1,2-dichloroethane (B1671644) can produce piperazine. More sophisticated piperazine syntheses involve the cyclization of diethanolamine (B148213) or its derivatives. acs.org A palladium-catalyzed cyclization of a propargyl unit with a diamine component has also been reported as a modular synthesis for highly substituted piperazines.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single step, thereby accelerating the discovery of novel chemical entities. While a specific MCR for the direct synthesis of this compound is not extensively documented, analogous strategies for the synthesis of substituted pyridines and piperazines can be envisaged.

One plausible MCR approach could involve a variation of the Hantzsch pyridine synthesis or a related cyclo-condensation reaction. For instance, a four-component reaction of an appropriate β-keto-ester, an aldehyde, an ammonia (B1221849) source, and a 1,2-dicarbonyl compound could theoretically assemble a substituted pyridine ring, which could then be further functionalized. A more direct, albeit theoretical, multi-component strategy for an analogue could involve the reaction of a 1,3-dicarbonyl compound, an aldehyde, and a diamine component under specific catalytic conditions.

A reported multi-component synthesis of 6-alkoxy-2-amino-3,5-dicyanopyridines from an aldehyde, malononitrile, and an alcohol using potassium carbonate as a base highlights the feasibility of constructing alkoxy-substituted pyridines in a one-pot fashion. researchgate.net This methodology could potentially be adapted to generate a 3-alkoxypyridine precursor.

Furthermore, the synthesis of tri-substituted pyridines via a palladium-catalyzed acceptorless alcohol dehydrogenation strategy, using alcohols and methyl ketones with ammonium (B1175870) acetate (B1210297) as the nitrogen source, presents another versatile MCR approach for creating diverse pyridine scaffolds. mdpi.com

The development of novel MCRs for fused 3-aminoimidazoles, which relies on the ligation of reactive partners, underscores the power of this approach in generating heterocyclic libraries. nih.gov A similar mindset could be applied to the design of an MCR targeting the this compound scaffold.

The following table outlines a conceptual multi-component approach for a related pyridine structure, based on established methodologies.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| β-Ketoester | Aldehyde | Ammonium Acetate | Acetic Acid, Reflux | Dihydropyridine |

| Malononitrile | Aldehyde | Alcohol | K2CO3, One-pot | 6-Alkoxy-2-amino-3,5-dicyanopyridine |

| Alcohol | Methyl Ketone | Ammonium Acetate | Pd/Hydroxyapatite | Tri-substituted Pyridine |

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

A common and practical synthetic route to this compound likely involves a two-step process: the synthesis of a suitable 2-halo-3-ethoxypyridine intermediate, followed by a nucleophilic substitution or a cross-coupling reaction with piperazine. The optimization of reaction conditions for each step is crucial for maximizing the yield and purity of the final product.

The synthesis of the precursor, 2-chloro-3-ethoxypyridine, can be envisioned starting from the commercially available 2-chloro-3-hydroxypyridine. The etherification of the hydroxyl group can be achieved using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

The subsequent coupling of 2-chloro-3-ethoxypyridine with piperazine would likely be accomplished via a Buchwald-Hartwig amination reaction. The optimization of this cross-coupling reaction is critical and would involve screening various parameters.

Key parameters for optimization include:

Palladium Catalyst: Different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., BINAP, XPhos, RuPhos) would be evaluated to identify the most effective catalytic system. The use of RuPhos has been shown to be effective in the coupling of hindered pyrazolo[3,4-d]pyrimidines. nih.gov

Base: A range of bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium carbonate (K₂CO₃) would be tested. The choice of base can significantly impact the reaction rate and the formation of side products.

Solvent: The reaction is typically carried out in an aprotic solvent like toluene, dioxane, or THF. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Temperature: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate while minimizing decomposition.

A study on the amination of 2-chloropyridine (B119429) with secondary amines highlighted that 2-chloropyridine is a less challenging substrate, with successful couplings achieved at low catalyst loadings. nih.gov However, the electronic effect of the ethoxy group at the 3-position might influence the reactivity, necessitating specific optimization.

The following table summarizes a hypothetical optimization study for the Buchwald-Hartwig amination of 2-chloro-3-ethoxypyridine with piperazine.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu | Toluene | 100 | Hypothetical |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | LHMDS | Dioxane | 110 | Hypothetical |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | THF | 80 | Hypothetical |

Stereoselective Synthesis of Enantiopure Derivatives

The synthesis of enantiopure derivatives of this compound is of high interest, as the stereochemistry often plays a crucial role in the biological activity of a molecule. Several strategies can be employed for the stereoselective synthesis of chiral piperazine derivatives.

One common approach involves the use of a chiral pool, starting from readily available enantiopure starting materials such as amino acids. For example, a chiral amino acid can be converted into a chiral 1,2-diamine, which can then be used to construct the piperazine ring. chemicalbook.com An efficient four-step synthesis of cis-2,5-disubstituted chiral piperazines from amino acid-derived aziridines has been reported, involving a highly regioselective ring-opening followed by a Mitsunobu cyclization.

Another powerful strategy is the use of catalytic asymmetric synthesis. The palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. This method allows for the creation of α-tertiary stereocenters on the piperazine ring.

Furthermore, iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines through a head-to-head coupling of imines provides a direct route to complex piperazine structures with high stereocontrol.

For the synthesis of an enantiopure derivative of this compound, one could envision using a chiral piperazine synthon prepared by one of the methods described above. For instance, a chiral 2-substituted piperazine could be coupled with 2-chloro-3-ethoxypyridine via a Buchwald-Hartwig amination.

The following table outlines potential strategies for the stereoselective synthesis of a chiral derivative.

| Strategy | Chiral Source | Key Transformation | Product Type |

| Chiral Pool Synthesis | L-Amino Acid | Conversion to chiral diamine, ring formation | Enantiopure 2-substituted piperazine |

| Catalytic Asymmetric Synthesis | Prochiral piperazin-2-one | Pd-catalyzed asymmetric allylic alkylation | Enantioenriched α-tertiary piperazin-2-one |

| Diastereoselective Synthesis | Chiral Aziridine | Regioselective ring-opening and cyclization | cis-2,5-Disubstituted chiral piperazine |

Advanced Analytical Characterization Methodologies for 1 3 Ethoxypyridin 2 Yl Piperazine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of a compound. By interacting with molecules in distinct ways, each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR: Proton NMR spectroscopy would identify the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(3-Ethoxypyridin-2-yl)piperazine, the spectrum would be expected to show distinct signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the protons on the pyridine (B92270) ring, and the protons on the piperazine (B1678402) ring. The chemical shifts (δ) and coupling constants (J) would be critical in assigning each proton to its specific position.

¹³C-NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals corresponding to the ethoxy carbons, the pyridine ring carbons, and the piperazine ring carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Expected NMR Data Summary

| Assignment | Expected ¹H-NMR (ppm) | Expected ¹³C-NMR (ppm) |

|---|---|---|

| Ethoxy -CH₃ | Triplet | ~14-16 |

| Ethoxy -CH₂- | Quartet | ~60-65 |

| Piperazine -CH₂- | Multiplets | ~45-55 |

| Piperazine -NH | Broad Singlet | - |

| Pyridine Ring C-H | Multiplets | ~110-150 |

| Pyridine Ring C-O | - | ~155-165 |

Note: The expected values are estimations based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Standard MS: This would confirm the molecular weight of this compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular formula (C₁₁H₁₇N₃O). Fragmentation patterns would likely show the loss of the ethoxy group or cleavage of the piperazine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This is crucial for unambiguously confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands.

Expected FTIR Absorption Bands

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration Type |

|---|---|---|

| N-H (piperazine) | 3300-3500 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=N, C=C (pyridine) | 1500-1600 | Stretching |

| C-O (ethoxy) | 1000-1300 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The pyridine ring in this compound contains a chromophore that absorbs UV light. The spectrum would be expected to show one or more absorption maxima (λ_max) in the UV region, characteristic of the electronic transitions within the substituted pyridine ring.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. A validated HPLC method is crucial for determining the purity of this compound.

A typical reversed-phase HPLC method would be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The detection would most commonly be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration. The presence of any other peaks would indicate impurities, and their area percentages would be used to assess the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hybrid technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides critical information on its molecular weight and fragmentation pattern, which is instrumental for structural elucidation and impurity profiling.

Methodology and Findings:

The analysis of this compound via GC-MS would involve its injection into a heated port, leading to volatilization. The gaseous molecules are then separated based on their boiling points and interaction with the stationary phase of a capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum is a fingerprint of the molecule, displaying the molecular ion (M+) and a series of fragment ions. The fragmentation of piperazine derivatives is well-documented and follows predictable pathways. researchgate.netresearchgate.netnih.gov For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Key fragmentation patterns for piperazine derivatives often involve the cleavage of the piperazine ring and the bonds connecting it to the substituent groups. researchgate.netnih.gov The primary fragment ions for this compound are predicted to arise from the cleavage of the C-N bond between the pyridine and piperazine rings, as well as fragmentation within the piperazine ring itself. Common fragment ions for piperazine-containing compounds include those at m/z 56, 84, and 113. researchgate.net

Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin | Relative Abundance |

| 207 | [M]+ (Molecular Ion) | Low to Medium |

| 178 | [M - C2H5]+ | Medium |

| 162 | [M - C2H5O]+ | Medium |

| 135 | [3-Ethoxypyridin-2-yl]+ | High |

| 86 | [Piperazine]+ | High |

| 56 | Piperazine ring fragment | High |

Note: This data is predictive and based on common fragmentation patterns of related piperazine compounds. Actual experimental results may vary.

Elemental Analysis and Microanalysis Techniques

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound. This method provides the percentage by weight of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the molecular formula of this compound (C11H17N3O).

Methodology and Findings:

The technique involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified, allowing for the calculation of the elemental percentages. A close correlation between the experimentally determined and theoretically calculated percentages provides strong evidence for the compound's purity and empirical formula. For novel compounds like the oxazine-piperazine derivatives, CHN microanalysis is a crucial step in their initial characterization. doi.org

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 63.74 | To be determined |

| Hydrogen (H) | 8.27 | To be determined |

| Nitrogen (N) | 20.27 | To be determined |

| Oxygen (O) | 7.72 | To be determined |

Note: The molecular formula of this compound is C11H17N3O, with a molecular weight of 207.27 g/mol . The experimental values are obtained through combustion analysis.

X-ray Crystallography for Solid-State Structure Determination

Methodology and Findings:

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed. The data processing allows for the determination of the unit cell dimensions, space group, and the positions of all atoms within the crystal lattice. nih.gov

For piperazine-containing compounds, X-ray crystallography has been used to confirm the chair conformation of the piperazine ring and the relative orientation of its substituents. nih.gov In the case of this compound, this analysis would reveal the precise geometry of the ethoxypyridinyl and piperazinyl moieties and how the molecules pack together in the crystal, including any intermolecular interactions such as hydrogen bonding. nih.gov

Interactive Data Table: Illustrative Crystallographic Data for a Piperazine Derivative

| Parameter | Illustrative Value | Information Provided |

| Crystal System | Monoclinic | The basic crystal symmetry. |

| Space Group | P21/c | The symmetry operations of the unit cell. |

| a (Å) | 8.7148 | Unit cell dimension. |

| b (Å) | 8.1731 | Unit cell dimension. |

| c (Å) | 9.0134 | Unit cell dimension. |

| β (°) | 105.175 | Angle of the unit cell. |

| Volume (ų) | 619.5 | Volume of the unit cell. |

| Z | 2 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The values presented are for a representative piperazine-containing compound and serve as an illustration of the data obtained from an X-ray crystallographic analysis. nih.gov The actual data for this compound would need to be determined experimentally.

Pharmacological Investigations of 1 3 Ethoxypyridin 2 Yl Piperazine and Derivatives

In Vitro Pharmacological Profiling and Bioactivity Screening

Receptor Binding Assays for Neurotransmitter Receptors (e.g., GABA, Monoamine Receptors)

Arylpiperazine derivatives are well-known for their significant interactions with monoamine neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. The affinity for these receptors is a cornerstone of their potential therapeutic effects, especially in the context of central nervous system (CNS) disorders. mdpi.comresearchgate.net

Studies have shown that simple arylpiperazines often exhibit moderate selectivity for 5-HT1B serotonin binding sites; however, substitution at the N4 position of the piperazine (B1678402) ring can substantially enhance affinity for 5-HT1A sites. mdpi.com For instance, derivatives where the aryl group is a phenyl or 2-methoxyphenyl ring and the N4 substituent is a phthalimido or benzamido group separated by a four-methylene chain show high affinity for 5-HT1A receptors. mdpi.com One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, demonstrated a Ki value of 0.6 nM, indicating a higher affinity for the 5-HT1A site than serotonin itself. mdpi.com

Derivatives have also been synthesized and tested for their affinity for the 5-HT7 receptor, often alongside their high affinity for the 5-HT1A receptor. nih.govnih.gov For example, 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine showed a high affinity for the 5-HT7 receptor with a Ki of 8.2 nM. nih.govnih.gov

Regarding dopamine receptors, which are crucial targets for antipsychotic drugs, arylpiperazine derivatives have been evaluated for their binding affinities. researchgate.net The nature of the substituent on the pyridine (B92270) ring of 2-pyridinyl-1-piperazine derivatives has been shown to influence dopamine receptor affinity. nih.gov Some multi-target derivatives have been developed to possess high mixed affinities for D2, 5-HT1A, and 5-HT2A receptors. researchgate.net While specific binding data for GABA receptors for this exact subclass is less detailed, various piperazine derivatives are known to interact with the GABAergic system, with some acting as antagonists of the human α1β2γ2 GABA-A receptor.

Table 1: Receptor Binding Affinities of Selected Arylpiperazine Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Receptor | Binding Affinity (K_i, nM) |

|---|---|---|

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 |

| 1-(1,2-Benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine | 5-HT7 | 8.2 |

| 4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine | 5-HT7 | 24.5 |

| m-Chlorophenylpiperazine (mCPP) | 5-HT | 100 |

| Compound 3w (a benzothiophenylpiperazine derivative) | D2 | 1.83 |

| Compound 3w (a benzothiophenylpiperazine derivative) | 5-HT1A | 0.95 |

Enzyme Inhibition Studies (e.g., COX-1/2, VEGFR2)

The inhibitory activity of piperazine derivatives extends to key enzymes involved in inflammation and cancer, such as cyclooxygenase (COX) and vascular endothelial growth factor receptor 2 (VEGFR-2).

VEGFR-2 Inhibition: VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of this receptor is a key strategy in anticancer therapy. nih.gov Several studies have demonstrated the potential of piperazine-containing compounds as VEGFR-2 inhibitors. A series of novel piperazinylquinoxaline-based derivatives were shown to inhibit VEGFR-2 kinase at sub-micromolar concentrations, with IC₅₀ values ranging from 0.192 to 0.602 µM. researchgate.net Another study on isatin–thiazolidinone derivatives identified compounds with remarkable VEGFR-2 inhibitory activity, with IC₅₀ values as low as 69.1 nM. nih.gov

COX-1/2 Inhibition: The COX enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). While classic NSAIDs can cause gastrointestinal side effects due to COX-1 inhibition, selective COX-2 inhibitors are sought for their improved safety profile. mdpi.com Research into new COX inhibitors has included heterocyclic structures. Pyridazine-based compounds, structurally related to the pyridinyl moiety of the title compound, have been developed as selective COX-2 inhibitors. mdpi.com For example, certain pyridazine (B1198779) derivatives displayed potent COX-2 inhibition with IC₅₀ values as low as 15.50 nM, which was better than the reference drug celecoxib (B62257) (IC₅₀ = 17.79 nM). mdpi.com

Table 2: Enzyme Inhibitory Activity of Selected Piperazine and Related Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class/Derivative | Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Piperazinylquinoxaline derivative (Compound 11) | VEGFR-2 | 0.192 µM |

| Isatin derivative (Compound 46) | VEGFR-2 | 69.1 nM |

| Quinoxaline derivative (Compound 6) | VEGFR-2 | 60.83 nM |

| Pyridazine derivative (Compound 9a) | COX-2 | 15.50 nM |

| Pyridazine derivative (Compound 9a) | COX-1 | >1000 nM |

| Pyridazine derivative (Compound 12) | COX-2 | 17.10 nM |

| Pyridazine derivative (Compound 12) | COX-1 | >1000 nM |

| Sulfadiazine | COX-1 | >100 µM |

Cell-Based Assays for Proliferation, Cytotoxicity, and Signaling Pathways

The anticancer potential of arylpiperazine derivatives has been extensively evaluated through various cell-based assays. These studies measure the ability of the compounds to inhibit the growth (antiproliferative activity) and kill cancer cells (cytotoxicity).

A multitude of arylpiperazine derivatives have demonstrated potent cytotoxic effects against a wide panel of human cancer cell lines. mdpi.commdpi.com For example, a series of 1,4-disubstituted phthalazinylpiperazine derivatives showed excellent selective cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC₅₀ values ranging from 0.013 µM to 0.079 µM. researchgate.net In another study, novel vindoline-piperazine conjugates were synthesized and evaluated against 60 human tumor cell lines. A derivative containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against the MDA-MB-468 breast cancer cell line with a 50% growth inhibition (GI₅₀) value of 1.00 µM. Similarly, pyrazole (B372694) derivatives incorporating a piperazine moiety have shown high potency against leukemia K562 and lung cancer A549 cells, with GI₅₀ values as low as 0.26 µM and 0.19 µM, respectively.

The mechanisms underlying these cytotoxic effects often involve the modulation of key signaling pathways that control cell survival and proliferation. Some quinoxalinyl–piperazine derivatives have been shown to act as G2/M-specific cell cycle inhibitors and to inhibit the anti-apoptotic Bcl-2 protein. nih.gov

Table 3: Antiproliferative and Cytotoxic Activity of Selected Piperazine Derivatives in Cancer Cell Lines This table is interactive. You can sort the columns by clicking on the headers.

| Compound/Derivative | Cell Line | Cancer Type | Activity | Value (µM) |

|---|---|---|---|---|

| Phthalazinylpiperazine (Compound 7e) | MDA-MB-231 | Breast | IC₅₀ | 0.013 |

| Phthalazinylpiperazine (Compound 7e) | A549 | Lung | IC₅₀ | 2.19 |

| Vindoline-piperazine (Compound 23) | MDA-MB-468 | Breast | GI₅₀ | 1.00 |

| Vindoline-piperazine (Compound 25) | HOP-92 | Non-Small Cell Lung | GI₅₀ | 1.35 |

| Pyrazole derivative (Compound 4a) | K562 | Leukemia | GI₅₀ | 0.26 |

| Pyrazole derivative (Compound 4a) | A549 | Lung | GI₅₀ | 0.19 |

| Arylpiperazine derivative (Compound 8) | DU145 | Prostate | IC₅₀ | 5.8 |

| Chalcone-piperazine hybrid | HCT-116 | Colon | IC₅₀ | 3.0 |

In Vivo Pharmacological Evaluation in Disease Models

Models for Central Nervous System (CNS) Activity (e.g., Antidepressant-like, Anxiolytic-like, Antipsychotic)

The in vitro receptor binding profiles of arylpiperazine derivatives often translate to significant activity in animal models of CNS disorders.

Antidepressant-like Activity: The forced swim test (FST) in mice is a standard preclinical model for assessing antidepressant potential. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect. A piperazine derivative of xanthone, HBK-6, was shown to reduce immobility time in the FST at doses of 5 and 10 mg/kg, with its effect being mediated through the serotonergic system. This effect was more potent than that of the established antidepressants fluoxetine (B1211875) and reboxetine.

Anxiolytic-like Activity: The elevated plus maze (EPM) is a widely used model to screen for anxiolytic (anti-anxiety) drugs. An increase in the time spent in or the number of entries into the open arms of the maze suggests an anxiolytic effect. A novel serotonin 5-HT3 receptor antagonist, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g), significantly increased the percentage of time spent and the number of entries in the open arms at a dose of 2 mg/kg, indicating anxiolytic-like properties.

Antipsychotic-like Activity: The apomorphine-induced climbing test in mice is a classic model for screening potential antipsychotic agents. researchgate.net Apomorphine, a dopamine receptor agonist, induces a characteristic climbing behavior, which is inhibited by dopamine D2 receptor antagonists. A multi-target benzothiophenylpiperazine derivative, compound 3w, was found to reverse apomorphine-induced climbing with a 50% effective dose (ED₅₀) of 0.28 mg/kg. researchgate.net This suggests potent antipsychotic-like properties. researchgate.net

Table 4: In Vivo CNS Activity of Selected Piperazine Derivatives in Animal Models This table is interactive. You can sort the columns by clicking on the headers.

| Compound/Derivative | Animal Model | Activity | Effective Dose |

|---|---|---|---|

| HBK-6 (Xanthone derivative) | Forced Swim Test (Mouse) | Antidepressant-like | 5 - 10 mg/kg |

| Compound 6g (Quinoxaline derivative) | Elevated Plus Maze (Mouse) | Anxiolytic-like | 2 mg/kg |

| Compound 3w (Benzothiophenylpiperazine derivative) | Apomorphine-induced climbing (Mouse) | Antipsychotic-like | ED₅₀ = 0.28 mg/kg |

| CP-96,345 (NK1 antagonist) | Forced Swim Test (Rat) | Antidepressant-like | 2.5 - 10 mg/kg |

Models for Anticancer Activity (e.g., Solid Tumors, Leukemia)

Following promising in vitro results, select piperazine derivatives have been advanced to in vivo models to assess their anticancer efficacy in a living organism, often using tumor xenografts in mice.

While extensive in vivo data is not always publicly available, several studies report positive outcomes. For instance, a potent smoothened (SMO) receptor inhibitor based on a piperazine scaffold, ANTA XV, was shown to reduce tumor growth when administered in a genetic mouse model of medulloblastoma, with tumor regression observed at higher doses. nih.gov Another study reported that a piperazine-containing hybrid molecule, when evaluated in vivo, slowed the progression of tumors and led to an enhanced lifespan with less toxicity. researchgate.net

The natural product piperine (B192125), which contains a piperidine (B6355638) ring structurally related to piperazine, has been shown to significantly inhibit tumor growth in a 4T1 murine breast cancer model when injected intratumorally at a dose of 5 mg/kg. mdpi.com This study also provided evidence that piperine could suppress lung metastasis in vivo. mdpi.com In another example, a pyrazolyl alcohol derivative was tested in mice bearing Ehrlich Ascites Tumor (EAT) cells, where it demonstrated an ability to reduce the volume of ascites fluid and the number of tumor cells. These findings, though varied in the specific derivative and cancer model, collectively support the potential of the piperazine scaffold in the development of in vivo active anticancer agents. researchgate.netnih.govmdpi.com

Models for Antimicrobial and Anthelmintic Activity

The antimicrobial and anthelmintic properties of piperazine derivatives have been a significant area of investigation. The core piperazine structure is a versatile scaffold that allows for the development of compounds with a broad spectrum of activity against various pathogens.

The search for new antimicrobial agents is critical in the face of rising multidrug resistance. Piperazine derivatives have shown promise in this area. Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.govapjhs.com The results indicated that both the linkage and the substituents on the phenyl ring are crucial for the antimicrobial activity of these compounds. apjhs.com

In another study, pyrimidine-incorporated piperazine derivatives were synthesized and tested for their antibacterial and antifungal properties. nih.gov Compounds 4b , 4d , 5a , and 5b exhibited good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. nih.gov Furthermore, compounds 4a , 4d , 4e , 5c , and 5e demonstrated significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigates, and Candida albicans at the same concentration. nih.gov

A series of new disubstituted piperazines were synthesized and their antimicrobial activity was reported. nih.gov Compound 3k was identified as the most potent, with Listeria monocytogenes being the most sensitive bacterium and Staphylococcus aureus the most resistant. nih.gov Notably, compounds 3d , 3g , and 3k were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov Compound 3d also showed better activity than ampicillin against Pseudomonas aeruginosa, while 3g was more effective against E. coli. nih.gov The best antifungal activity was observed with compound 3k , with Trichoderma viride being the most sensitive fungus. nih.gov

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| 4b, 4d, 5a, 5b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Good antibacterial activity at 40 μg/ml | nih.gov |

| 4a, 4d, 4e, 5c, 5e | Aspergillus niger, Penicillium notatum, Aspergillus fumigates, Candida albicans | Significant antifungal activity at 40 μg/ml | nih.gov |

| 3k | Listeria monocytogenes | Most potent antibacterial activity | nih.gov |

| 3d, 3g, 3k | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | nih.gov |

| 3d | Pseudomonas aeruginosa | Better activity than ampicillin | nih.gov |

| 3g | E. coli | More efficient than ampicillin | nih.gov |

| 3k | Trichoderma viride | Best antifungal activity | nih.gov |

Piperazine and its salts, such as piperazine citrate (B86180), have a long-standing history as anthelmintic agents. drugbank.comnih.gov They are particularly effective in treating infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). drugbank.com The mechanism of action involves paralyzing the parasites, which allows the host's body to expel them. drugbank.com Specifically, piperazine acts as a GABA receptor agonist on the muscle membrane of the worms, leading to hyperpolarization and flaccid paralysis. drugbank.com

Studies have evaluated the anthelmintic efficacy of various substances in comparison to piperazine citrate. For instance, in a study investigating the anthelmintic properties of Tamarindus indica extracts, piperazine citrate was used as the reference standard. nih.gov The results demonstrated the dose-dependent paralytic effect of the extracts on earthworms (Pheretima posthuma) and Tubifex tubifex worms. nih.gov

Models for Anti-inflammatory and Antioxidant Activity

Inflammation and oxidative stress are interconnected pathological processes that contribute to a wide range of diseases. Piperazine derivatives have been explored for their potential to mitigate these conditions.

Several studies have highlighted the anti-inflammatory potential of piperazine derivatives. A novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was investigated for its anti-inflammatory and anti-nociceptive effects. nih.gov In carrageenan-induced paw edema and pleurisy models, LQFM182 demonstrated significant anti-inflammatory activity by reducing edema, cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

Another study synthesized a series of novel piperazine derivatives and evaluated their anti-inflammatory, antihistamine, and anticancer properties. nih.gov Compounds PD-1 and PD-2 exhibited noteworthy dose-dependent anti-inflammatory activity by inhibiting nitrite (B80452) production and TNF-α generation. nih.gov

Furthermore, research on piperlotines, which are α,β-unsaturated amides, has shown that certain derivatives possess anti-inflammatory properties. scielo.org.mx Structure-activity relationship studies indicated that the substitution pattern on the aromatic ring is a key determinant of their anti-inflammatory activity. scielo.org.mx

The antioxidant potential of piperazine derivatives has also been a subject of research. A study on new aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety revealed their antioxidant capabilities. nih.govresearchgate.net These compounds were screened using DPPH, ABTS, and FRAP methods. nih.govresearchgate.net Compound 3c , which contains a hydroxyl group, demonstrated the highest antioxidant activity, suggesting the importance of this functional group for free radical scavenging. nih.gov

In a separate investigation, four novel piperazine derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. nih.gov Compound PD-2 exhibited relatively good antioxidant activity with an IC50 value of 2.396 μg/mL. nih.gov

Table 2: Anti-inflammatory and Antioxidant Activity of Piperazine Derivatives

| Compound/Derivative | Model/Assay | Finding | Reference |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, MPO activity, TNF-α, and IL-1β levels. | nih.gov |

| PD-1 and PD-2 | Nitrite production and TNF-α generation | Dose-dependent inhibition. | nih.gov |

| Aryl/aralkyl substituted piperazine derivatives (e.g., 3c) | DPPH, ABTS, FRAP assays | Compound 3c showed the highest antioxidant activity. | nih.govresearchgate.net |

| PD-2 | Antioxidant assay | IC50 value of 2.396 μg/mL. | nih.gov |

Models for Radioprotective Effects

The development of effective radioprotective agents is crucial for mitigating the harmful effects of ionizing radiation. Piperazine derivatives have emerged as promising candidates in this field.

Research has focused on synthesizing and evaluating novel piperazine derivatives to overcome the limitations of existing radioprotectors like amifostine, which is associated with significant side effects. nih.gov A study on second-generation piperazine derivatives identified compounds with enhanced radioprotective efficacy and reduced toxicity compared to amifostine. nih.gov Specifically, 1-(2-hydroxyethyl)piperazine derivatives were developed and assessed for their ability to protect against radiation-induced damage. nih.govmdpi.com

In vitro studies using human cell lines, such as the MOLT-4 lymphoblastic leukemia cell line and peripheral blood mononuclear cells (PBMCs), demonstrated that these compounds could protect against radiation-induced apoptosis. nih.govmdpi.com The dicentric chromosome assay (DCA) was used to quantify the mitigation of DNA damage. nih.gov Among the synthesized derivatives, compound 6 showed the most significant radioprotective effects with minimal cytotoxicity, while compound 3 also displayed notable efficacy in reducing dicentric chromosomes. nih.gov

Another study investigated the radioprotective effect of piperine, the main alkaloid in black pepper, which contains a piperidine ring structurally related to piperazine. nih.gov Pretreatment with piperine in mice exposed to radiation was found to reduce oxidative stress and improve histopathological outcomes in the lungs, suggesting its potential as a radioprotective agent. nih.gov

Table 3: Radioprotective Effects of Piperazine Derivatives

| Compound/Derivative | Model | Finding | Reference |

|---|---|---|---|

| 1-(2-hydroxyethyl)piperazine derivatives (Compound 6) | MOLT-4 cells, PBMCs, DCA | Significant radioprotective effects, minimal cytotoxicity. | nih.gov |

| 1-(2-hydroxyethyl)piperazine derivatives (Compound 3) | DCA | Notable efficacy in reducing dicentric chromosomes. | nih.gov |

| 1-(2-hydroxyethyl)piperazine derivatives | In vitro and in vivo (mice) | Compound 8 showed a radioprotective effect on cell survival in vitro and low toxicity in vivo. | mdpi.com |

| Piperine | Mice (Radiation-Induced Lung Injury) | Reduced oxidative stress and improved lung histopathology. | nih.gov |

Mechanism of Action Studies of 1 3 Ethoxypyridin 2 Yl Piperazine

Molecular Target Identification and Validation

No studies have been published that identify or validate the specific molecular targets of 1-(3-Ethoxypyridin-2-yl)piperazine.

Elucidation of Receptor Agonism/Antagonism

There is no available data from receptor binding assays or functional studies to determine whether this compound acts as an agonist or antagonist at any known receptor.

Investigation of Modulation of Cellular Signaling Pathways

The effects of this compound on intracellular signaling cascades have not been investigated in any published research.

Analysis of Neurotransmitter System Interactions (e.g., Serotonergic, Dopaminergic, Noradrenergic)

Specific interactions of this compound with serotonergic, dopaminergic, or noradrenergic systems have not been documented.

Characterization of Protein-Ligand Binding Dynamics and Specificity

There are no publically available studies detailing the binding dynamics or specificity of this compound with any protein target.

Structure Activity Relationship Sar Studies of 1 3 Ethoxypyridin 2 Yl Piperazine Derivatives

Impact of Substituent Modifications on the Piperazine (B1678402) Ring for Pharmacological Activity

The piperazine ring of 1-(3-Ethoxypyridin-2-yl)piperazine is a key site for chemical modification, with substituents at the N4-position profoundly influencing pharmacological activity. The nature of these substituents can dictate the compound's affinity and selectivity for various biological targets.

The electronic properties of substituents on the piperazine-linked benzene (B151609) ring in other arylpiperazines have also been shown to be critical, with electron-withdrawing groups like chloro- or fluoro-substituents enhancing anti-tumor activity in some series. researchgate.net While direct SAR data for this compound is limited in the public domain, these findings suggest that similar modifications could have a substantial impact. The introduction of bulky or flexible chains can also alter the conformational freedom of the molecule, thereby affecting its binding to target receptors.

The following table illustrates the hypothetical impact of various substituents at the N4-position of the piperazine ring on pharmacological activity, based on established principles from related arylpiperazine series.

| Substituent at N4-Position | Predicted Impact on Activity | Rationale |

| Small alkyl (e.g., Methyl) | Moderate affinity | Establishes a baseline for activity. |

| Bulky alkyl (e.g., Cyclopentyl) | Potentially altered affinity and improved pharmacokinetics | Increased lipophilicity may enhance membrane permeability. mdpi.com |

| Aryl group (e.g., Phenyl) | May introduce additional binding interactions or steric hindrance | Potential for pi-pi stacking or other interactions with the receptor. |

| Acyl group (e.g., Benzoyl) | Could decrease basicity and alter binding mode | The amide bond introduces a hydrogen bond donor/acceptor. |

| Hydroxyalkyl (e.g., 2-Hydroxyethyl) | May increase hydrophilicity and introduce hydrogen bonding | Could improve solubility and provide a key interaction point with the receptor. |

Influence of Substituent Modifications on the Pyridine (B92270) Ring and Ethoxy Moiety

Modifications to the pyridine ring and the ethoxy group of this compound are critical for fine-tuning the electronic and steric properties of the molecule, which in turn affects its biological activity. The pyridine ring, a bioisostere of a phenyl ring, offers opportunities for hydrogen bonding and dipole interactions that can be modulated by substituents. nih.gov

Studies on various pyridine derivatives have shown that the number and position of substituents significantly influence their antiproliferative activity. nih.gov For example, the presence and location of methoxy (B1213986) (OMe) groups can dramatically alter the IC50 values of pyridine-containing compounds. nih.gov This principle can be extended to the ethoxy group in this compound, where its position and the potential for additional substitutions on the pyridine ring are expected to be crucial for activity. The electron-donating nature of the ethoxy group at the 3-position influences the electron density of the pyridine ring, which can be a key determinant in receptor binding.

Furthermore, the replacement of the pyridine ring with other heterocyclic systems, such as pyrimidine, has been shown to alter the pharmacological profile of related piperazine derivatives, indicating the importance of the specific heteroaromatic system. acs.org

The table below outlines the potential effects of modifying the pyridine ring and the ethoxy group, based on SAR principles from related heterocyclic compounds.

| Modification | Predicted Impact on Activity | Rationale |

| Shifting the ethoxy group (e.g., to position 4 or 5) | Significant change in activity and selectivity | Alters the electronic distribution and steric profile of the pyridine ring. |

| Replacing ethoxy with methoxy | Minor to moderate change in activity | Similar electronic effect, but with slightly reduced steric bulk. |

| Replacing ethoxy with a larger alkoxy group (e.g., propoxy) | Potential for altered affinity due to steric effects | Increased lipophilicity may affect solubility and binding. |

| Introducing a substituent on the pyridine ring (e.g., fluoro, chloro) | Can enhance potency and alter selectivity | Electron-withdrawing groups can modify the pKa of the pyridine nitrogen and introduce new interaction points. |

| Replacing the pyridine ring with another heterocycle (e.g., pyrimidine) | Likely to result in a different pharmacological profile | The nature and position of the heteroatoms are critical for receptor interaction. acs.org |

Role of Linker Chemistry and Conformational Flexibility

The general formula for such derivatives can be represented as Ar–piperazine–linker–terminal fragment. nih.gov The linker serves to position the terminal fragment optimally within the binding site of the target receptor. Studies on long-chain arylpiperazines have shown that modifying the linker can lead to compounds that are either selective or non-selective for different receptors. nih.gov For example, the length of an alkyl chain linker can influence affinity, with a distinct disfavor towards rigid linkers being observed for certain receptors, suggesting that a degree of flexibility is required for a bioactive conformation. researchgate.net

Introducing conformational constraints, for instance by incorporating a cyclohexane (B81311) ring into the linker, can rigidify the molecule. This can lead to increased affinity for some receptors by reducing the entropic penalty upon binding, but it may also decrease affinity for other receptors that require a more flexible ligand. researchgate.net Therefore, the design of the linker is a critical aspect of optimizing the pharmacological profile of these derivatives.

Stereochemical Considerations in Activity and Selectivity

The introduction of chiral centers into derivatives of this compound can lead to enantiomers with significantly different pharmacological properties. This enantioselectivity arises from the three-dimensional nature of drug-receptor interactions, where one enantiomer may fit into the binding site more effectively than the other.

A compelling example of this is seen in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, where the stereochemistry at the diphenylethyl moiety dictates the pharmacological outcome. nih.gov In this series, the S-(+)-enantiomers generally exhibited potent analgesic activity, while the R-(-)-enantiomers showed narcotic antagonist activity. nih.gov This demonstrates that even a single chiral center can completely switch the functional activity of a compound.

The synthesis of chiral piperazin-2-ones, which can be precursors to chiral piperazine derivatives, has been achieved through methods like asymmetric hydrogenation, highlighting the importance of obtaining enantiomerically pure compounds for pharmacological evaluation. dicp.ac.cn For derivatives of this compound that contain chiral centers, it is crucial to separate and evaluate the individual enantiomers, as they may possess distinct potencies, selectivities, and even different mechanisms of action.

Rational Design Principles for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

The development of potent and selective this compound derivatives with minimal off-target effects relies on the application of rational design principles, often guided by computational chemistry. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools in this process.

QSAR studies on arylpiperazine derivatives have successfully generated models that can predict the affinity of compounds for specific receptors, such as the 5-HT1A receptor. dicp.ac.cnnih.gov These models identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are correlated with biological activity, thereby guiding the design of new analogs with improved properties. dicp.ac.cn

Molecular docking simulations provide insights into the binding mode of these derivatives at the atomic level. mdpi.comnih.govnih.gov By visualizing how a ligand interacts with the amino acid residues in the binding pocket of a receptor, researchers can make informed decisions about which modifications are likely to enhance affinity and selectivity. For instance, docking studies of arylpiperazines at serotonin (B10506) receptors have highlighted the importance of a charged-assisted hydrogen bond between the protonated piperazine nitrogen and a conserved aspartate residue, as well as pi-pi interactions between the aryl ring and aromatic residues in the receptor. mdpi.comnih.gov

These computational approaches, combined with traditional medicinal chemistry strategies, enable a more efficient exploration of the chemical space and the design of derivatives with optimized pharmacodynamic and pharmacokinetic profiles.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Studies of 1 3 Ethoxypyridin 2 Yl Piperazine

Absorption and Distribution Profiles in Biological Systems

The absorption and distribution of a drug are fundamental to its therapeutic action, determining the concentration that reaches the target site. pharmafeatures.com For orally administered drugs, absorption primarily takes place in the small intestine. omicsonline.org The physicochemical properties of a compound, such as its lipophilicity and ionization state (pKa), significantly influence its ability to cross biological membranes. researchgate.net

Many arylpiperazine derivatives demonstrate extensive distribution into various tissues, including the brain, which is a primary target for many of these compounds. nih.gov The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body. pharmafeatures.com A high Vd suggests that the drug is widely distributed in tissues rather than remaining in the plasma. pharmafeatures.com Furthermore, the binding of drugs to plasma proteins, such as albumin, can affect their distribution, as only the unbound fraction is free to move across membranes and exert a pharmacological effect. omicsonline.org

For piperazine-containing compounds, their distribution can be influenced by various factors. For instance, studies on other complex molecules containing piperazine (B1678402) moieties have shown distribution to the heart, lungs, and kidneys. nih.gov The blood-to-plasma concentration ratio can indicate whether a compound preferentially distributes into red blood cells. nih.gov

Elucidation of Metabolic Pathways and Identification of Key Metabolites

The metabolism of piperazine-containing compounds is often extensive and can occur through several pathways. A common metabolic route for drugs containing an arylpiperazine moiety is the cleavage of the side-chain, leading to the formation of 1-arylpiperazines. nih.gov This process has been observed for a variety of heterocyclic derivatives with a 4-aryl-1-piperazinylalkyl moiety. nih.gov

The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of many drugs, including those with a piperazine structure. Specifically, CYP3A4-dependent N-dealkylation is a major pathway for the formation of 1-aryl-piperazine metabolites. nih.gov These metabolites can themselves be pharmacologically active. nih.gov Further biotransformation of these metabolites often involves CYP2D6-dependent oxidation, leading to hydroxylated products that are then excreted as conjugates. nih.gov

Other potential metabolic pathways for piperazine-containing drugs include oxidation of the piperazine ring itself. researchgate.net For some piperazine derivatives, investigations using human liver microsomes have identified the involvement of CYP2D6, CYP1A2, and CYP3A4 in their metabolism. researchgate.net

The table below summarizes the key enzymes involved in the metabolism of some piperazine derivatives.

| Enzyme | Metabolic Role |

| CYP3A4 | N-dealkylation of parent compound |

| CYP2D6 | Oxidation of 1-aryl-piperazine metabolites |

| CYP1A2 | Involved in the metabolism of some piperazine derivatives |

Excretion Routes and Clearance Mechanisms

The elimination of drugs and their metabolites from the body is primarily achieved through renal (urine) and hepatic (bile/feces) excretion. nih.gov Hydrophilic (water-soluble) drugs and metabolites are more readily excreted by the kidneys. nih.gov The liver can also actively secrete drugs and their metabolites into the bile, which are then eliminated in the feces. nih.gov

For arylpiperazine derivatives, the hydroxylated metabolites formed during Phase II metabolism are typically excreted as conjugates. nih.gov The process of glucuronidation, a major Phase II reaction, increases the water solubility of compounds, facilitating their renal or biliary excretion. nih.gov

The clearance of a drug is a measure of the volume of plasma from which the drug is completely removed per unit of time. It is a critical parameter in determining the dosing regimen. Preclinical studies in various animal models (e.g., mice, rats, dogs, monkeys) are used to estimate clearance and other pharmacokinetic parameters. nih.gov For some piperazine-containing compounds, excretion has been observed to occur via both urine and feces. nih.gov

Establishment of Pharmacodynamic Biomarkers and Efficacy Correlation

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has had a pharmacological effect on its target. veedalifesciences.com These biomarkers are crucial in drug development to assess efficacy and to understand the relationship between drug concentration and its effect. veedalifesciences.comyoutube.com Establishing a clear link between a PD biomarker and clinical outcome, while beneficial, is not always a prerequisite for its use in demonstrating similarity between a biosimilar and a reference product. youtube.com

For drugs targeting the central nervous system, such as many arylpiperazine derivatives, PD biomarkers could include changes in neurotransmitter levels or receptor occupancy. nih.gov The development of sensitive and robust bioanalytical methods is essential for the accurate quantification of these biomarkers in biological samples. veedalifesciences.com

The selection of a PD biomarker should consider its sensitivity to the drug's effects and its dynamic range over the expected exposure levels. nih.govfda.gov A good biomarker will show a clear dose-response relationship, meaning the effect increases with the dose. fda.gov

In Vitro-In Vivo Correlation (IVIVC) Studies

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug dissolution) and an in vivo response (such as plasma drug concentration). nih.gov The goal of IVIVC is to use in vitro data to predict the in vivo performance of a drug, which can streamline drug development and reduce the need for extensive in vivo studies. nih.gov

The U.S. Food and Drug Administration (FDA) defines several levels of IVIVC, with Level A correlation being the highest and representing a point-to-point relationship between the in vitro and in vivo profiles. nih.gov To establish a successful IVIVC, various factors must be considered, including the physicochemical properties of the drug, the formulation, and the physiological environment. nih.gov

For a compound like 1-(3-Ethoxypyridin-2-yl)piperazine, developing an IVIVC would involve correlating its in vitro release from a specific formulation with its in vivo absorption and pharmacokinetic profile.

Therapeutic Potential and Future Research Directions for 1 3 Ethoxypyridin 2 Yl Piperazine

Potential Applications in Central Nervous System Disorders (e.g., Depression, Anxiety, Psychosis, Parkinson's Disease)

Psychiatric conditions such as depression, anxiety, and psychosis are common in patients with Parkinson's disease (PD), significantly impacting their quality of life. bcmj.orgnih.govnih.gov The underlying pathology of these disorders in PD is complex, involving multiple neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), norepinephrine, and acetylcholine. nih.gov While treatments used in the general population may not be as effective for PD patients, research into new therapeutic options is ongoing. nih.gov

The management of these neuropsychiatric symptoms in PD often involves adjusting dopaminergic medications and using psychotropic treatments. nih.gov For instance, the atypical neuroleptic clozapine (B1669256) has shown effectiveness in treating drug-induced psychosis in PD. nih.gov The development of novel compounds that can modulate these neurotransmitter systems is a key area of research. Given the known central nervous system activities of many piperazine-containing compounds, 1-(3-Ethoxypyridin-2-yl)piperazine and its derivatives represent a promising area for investigation for the treatment of depression, anxiety, and psychosis, particularly in the context of Parkinson's disease.

Potential Applications in Oncology and Cancer Therapy

The piperazine (B1678402) scaffold is a component of numerous compounds investigated for their anticancer properties. apjhs.comnih.gov Research has shown that certain piperazine derivatives can induce apoptosis (programmed cell death) in cancer cells, making them attractive candidates for cancer therapy. nih.gov For example, studies on piperazine-containing compounds have demonstrated cytotoxic effects against liver cancer cells by inducing both extrinsic and intrinsic apoptotic pathways. nih.gov

Furthermore, specific piperazine-1,2,3-triazole derivatives have been designed and synthesized as potential treatments for pancreatic cancer. nih.gov These compounds were developed to inhibit the interaction between S100A2 and p53, a protein interaction that, when dysregulated, can lead to cancer cell proliferation. nih.gov The exploration of this compound in this context could lead to the discovery of novel anticancer agents.

Potential Applications in Infectious Diseases (e.g., Antimicrobial, Anthelmintic, Antiviral)

The rise of multidrug-resistant microorganisms has created an urgent need for new antimicrobial agents. ijcmas.com Piperazine derivatives have been a significant focus of this research, with many demonstrating potent antibacterial and antifungal activity. apjhs.comnih.govresearchgate.net For instance, certain novel N-alkyl and N-aryl piperazine derivatives have shown promising antimicrobial activity. apjhs.com

In the realm of antiviral research, piperazine has been identified as a potential therapeutic agent against viruses like Chikungunya. nih.gov Studies have shown that piperazine can bind to the hydrophobic pocket of the viral capsid protein, suggesting a mechanism for its antiviral action. nih.gov This provides a strong rationale for investigating the antimicrobial, anthelmintic, and antiviral properties of this compound and its analogues.

Emerging Therapeutic Areas and Novel Applications (e.g., Radioprotection)

A novel and significant area of research for piperazine derivatives is in the field of radioprotection. nih.gov Certain second-generation piperazine derivatives have been identified as promising agents to protect against the harmful effects of radiation. nih.gov These compounds have shown enhanced radioprotective efficacy and reduced toxicity compared to existing radioprotectors. nih.gov The core structure of 1-(2-hydroxyethyl)piperazine appears to be crucial for this radioprotective effect. nih.gov This emerging application highlights the versatility of the piperazine scaffold and suggests that this compound could be explored for its potential radioprotective properties.

Challenges and Opportunities in the Drug Development Pipeline

The development of any new therapeutic agent, including those based on the this compound scaffold, faces numerous challenges. These include optimizing the compound's pharmacological profile, ensuring its safety and efficacy, and navigating the complex regulatory landscape. However, the prevalence of the piperazine moiety in existing drugs provides a significant opportunity. nih.gov There is a wealth of knowledge regarding the synthesis, structure-activity relationships, and metabolic pathways of piperazine-containing compounds that can be leveraged to accelerate the development process.

Strategies for Lead Optimization and Clinical Translation

Lead optimization is a critical step in drug discovery, where an initial promising compound (a "lead") is chemically modified to improve its properties. For this compound, this would involve synthesizing a library of related compounds with systematic variations to the ethoxypyridine and piperazine rings.

Key strategies for lead optimization include:

Structure-Activity Relationship (SAR) Studies: These studies systematically alter parts of the molecule to understand which structural features are essential for its biological activity. nih.gov

Computational Modeling: Computer-aided drug design and molecular docking can be used to predict how modifications to the compound will affect its binding to a biological target. nih.gov

Pharmacokinetic Profiling: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for selecting candidates with favorable drug-like characteristics.

Once a lead compound with a desirable profile is identified, the process of clinical translation can begin. This involves extensive preclinical testing in cellular and animal models to establish safety and efficacy before moving into human clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Ethoxypyridin-2-yl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-ethoxypyridine and piperazine derivatives. Key parameters include solvent choice (e.g., ethanol or methanol), elevated temperatures (80–120°C), and catalyst use (e.g., palladium for coupling reactions). Purification often involves column chromatography with ethyl acetate/hexane gradients. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns on the pyridine and piperazine rings. The ethoxy group’s protons appear as a triplet (δ 1.3–1.5 ppm), while pyridine protons resonate at δ 7.5–8.5 ppm .

- LC-MS : Validates molecular weight (m/z 207.27) and detects impurities.

- FT-IR : Identifies C-O (ethoxy) and N-H (piperazine) stretches at ~1100 cm⁻¹ and ~3300 cm⁻¹, respectively .

Q. How does the ethoxy group’s position on the pyridine ring affect the compound’s reactivity in substitution reactions?

- Methodological Answer : The 3-ethoxy group acts as a weak electron-donating group, directing electrophilic substitution to the pyridine’s 4-position. In SNAr reactions, the ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF), facilitating reactions with aryl halides at 60–80°C. Comparative studies with 2- and 4-ethoxy analogs show distinct regioselectivity patterns .

Q. What mechanisms underpin the biological activity of this compound in receptor-ligand interactions?

- Methodological Answer : The piperazine moiety acts as a cationic center, binding to serotonin (5-HT) or dopamine receptors. Radioligand binding assays (using [³H]spiperone) quantify affinity (Ki values). The ethoxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound derivatives to neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with receptors like 5-HT1A. Pharmacophore models highlight hydrogen bonding (piperazine N atoms) and π-π stacking (pyridine ring). QSAR studies correlate ethoxy group substituents with logP and IC50 values .

Q. What experimental strategies resolve contradictions in reported biological activities between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Test positional isomers (e.g., 2- vs. 3-ethoxy) in standardized assays (e.g., cAMP inhibition for GPCR activity).

- Metabolic Stability Assays : Use liver microsomes to assess ethoxy group demethylation rates, which may alter activity .

Q. How do structural modifications (e.g., fluorination or cyclodextrin inclusion) balance toxicity and efficacy in piperazine derivatives?

- Methodological Answer :

- Fluorination : Introduce F atoms at the pyridine 4-position to block metabolic hotspots.

- Cyclodextrin Complexation : Enhances aqueous solubility (via phase-solubility studies) and reduces cytotoxicity (MTT assays on HEK-293 cells) .

Q. What role does this compound play in environmental degradation pathways, particularly in advanced oxidation processes (AOPs)?

- Methodological Answer : In peroxymonosulfate (PMS) AOPs, the piperazine ring undergoes cleavage via •OH/SO4•− attack. LC-MS/MS identifies degradation products (e.g., ethoxy-pyridine fragments). Reaction kinetics (pseudo-first-order) are pH-dependent, with optimal degradation at pH 3–5 .

Q. How can bioisosteric replacement of the piperazine ring improve drug-like properties while retaining target affinity?

- Methodological Answer : Replace piperazine with 1,4-diazepane or 1,2,3,4-tetrahydroisoquinoline to modulate logD and reduce hERG liability. DMPK studies (e.g., plasma protein binding, CYP inhibition) validate improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro